An In-depth Technical Guide to Cinacalcet-d4 Hydrochloride
An In-depth Technical Guide to Cinacalcet-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet-d4 hydrochloride is the deuterated analog of cinacalcet hydrochloride, a calcimimetic agent. Calcimimetics are a class of drugs that act as allosteric modulators of the calcium-sensing receptor (CaSR), increasing its sensitivity to extracellular calcium.[1] Cinacalcet is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for the management of hypercalcemia in patients with parathyroid carcinoma.[2][3] The introduction of deuterium atoms (d4) into the cinacalcet molecule makes cinacalcet-d4 hydrochloride an ideal internal standard for use in quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] This guide provides a comprehensive technical overview of cinacalcet-d4 hydrochloride, including its chemical properties, mechanism of action, synthesis, and analytical applications.
Chemical and Physical Properties
Cinacalcet-d4 hydrochloride is a stable, isotopically labeled form of cinacalcet hydrochloride. The deuterium labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled drug in mass spectrometry analysis, without significantly altering its chemical properties.
| Property | Value | Reference |
| Chemical Name | (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl-d4]-1-napthalenemethanamine Hydrochloride | [6] |
| Molecular Formula | C₂₂H₁₉D₄ClF₃N | [6] |
| Molecular Weight | 397.9 g/mol | [6] |
| Appearance | White to Off-White Solid | - |
| Solubility | Soluble in DMSO and Methanol | [7] |
| Storage | Store at -20°C | [7] |
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet, and by extension its deuterated analog, exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid gland cells.[8] Its primary function is to regulate the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels.[9]
Activation of the CaSR by extracellular calcium initiates a cascade of intracellular signaling events. Cinacalcet enhances the sensitivity of the CaSR to calcium, leading to a more pronounced downstream signaling response at lower calcium concentrations.[1] This action effectively mimics the effect of higher calcium levels, thereby inhibiting the synthesis and secretion of PTH.[9] The primary signaling pathways involved are the Gαq/11 and Gαi/o pathways.[10]
Signaling Pathway of Cinacalcet on the Calcium-Sensing Receptor
Caption: Signaling pathway of Cinacalcet-d4 on the Calcium-Sensing Receptor.
Synthesis and Manufacturing
The synthesis of cinacalcet hydrochloride has been described through various routes.[11][12][13] A common approach involves the condensation of 3-(trifluoromethyl)phenyl propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide intermediate, which is subsequently reduced to the corresponding amine, cinacalcet.[11] The final step involves the formation of the hydrochloride salt.
For the synthesis of cinacalcet-d4 hydrochloride, a deuterated precursor is utilized. Specifically, 3-(3-(trifluoromethyl)phenyl)propyl-d4 bromide or a similar deuterated synthon would be reacted with (R)-(+)-1-(1-naphthyl)ethylamine.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for Cinacalcet-d4 Hydrochloride.
Analytical Applications and Experimental Protocols
The primary application of cinacalcet-d4 hydrochloride is as an internal standard in the bioanalysis of cinacalcet. Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response in mass spectrometry, while the mass difference allows for accurate quantification.
LC-MS/MS Method for Quantification of Cinacalcet in Human Plasma
This section details a representative experimental protocol for the determination of cinacalcet in human plasma using cinacalcet-d4 as an internal standard.[4]
5.1.1. Sample Preparation
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (cinacalcet-d4).
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Water (95:5, v/v) with 0.2% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
5.1.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cinacalcet) | m/z 358.2 → m/z 155.2 |
| MRM Transition (Cinacalcet-d4) | m/z 362.3 → m/z 155.0 |
Quantitative Data from Analytical Methods
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20.0 ng/mL | [4] |
| Intra-day Precision (RSD) | < 5.8% | [4] |
| Inter-day Precision (RSD) | < 5.8% | [4] |
| Accuracy | 96.0 - 106.0% | [4] |
| EC₅₀ (Cinacalcet on CaSR) | 79.4 nM (in HEK293T cells) | [7] |
Experimental Workflow for Bioanalysis
Caption: Workflow for the bioanalysis of cinacalcet using cinacalcet-d4.
Conclusion
Cinacalcet-d4 hydrochloride is an indispensable tool for the accurate and precise quantification of cinacalcet in biological matrices. Its properties as a stable, isotopically labeled internal standard make it a critical component in pharmacokinetic and bioequivalence studies essential for drug development and clinical monitoring. A thorough understanding of its chemical characteristics, the mechanism of action of its non-deuterated counterpart, and the analytical methodologies in which it is employed is vital for researchers and scientists in the pharmaceutical field..
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.hres.ca [pdf.hres.ca]
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- 4. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cinacalcet-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
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